
1-Butane-d9-sulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butane-d9-sulfonyl Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is used in various chemical reactions and research applications due to its unique properties. The presence of deuterium can influence reaction mechanisms and outcomes, making it valuable in scientific studies.
Vorbereitungsmethoden
1-Butane-d9-sulfonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Butane-d9 with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions.
Analyse Chemischer Reaktionen
1-Butane-d9-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding sulfides. The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butane-d9-sulfonyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: The compound is used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butane-d9-sulfonyl Chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, providing insights into reaction mechanisms. The molecular targets and pathways involved depend on the specific application and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Butane-d9-sulfonyl Chloride can be compared with other sulfonyl chlorides, such as:
1-Butanesulfonyl Chloride: Similar in structure but without deuterium, leading to different reaction kinetics.
Methanesulfonyl Chloride: A smaller molecule with different reactivity and applications.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct properties and uses. The uniqueness of this compound lies in its deuterium content, which can significantly impact its chemical behavior and applications.
Eigenschaften
Molekularformel |
C4H9ClO2S |
|---|---|
Molekulargewicht |
165.69 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
WEDIIKBPDQQQJU-YNSOAAEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |
Kanonische SMILES |
CCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


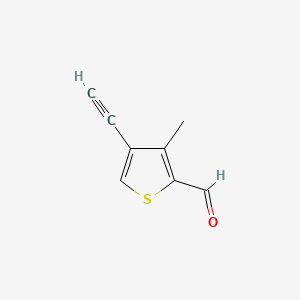
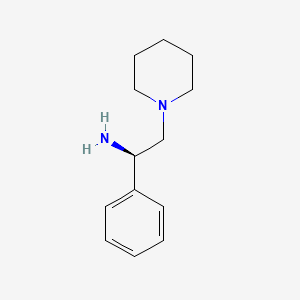
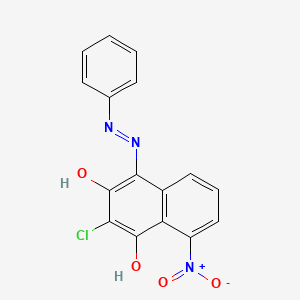

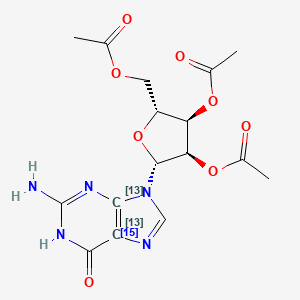
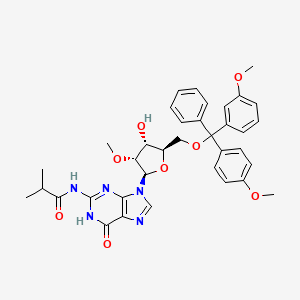
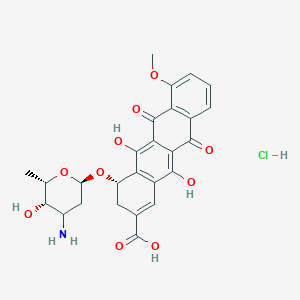

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

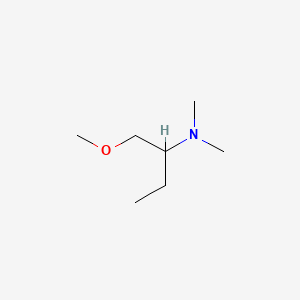
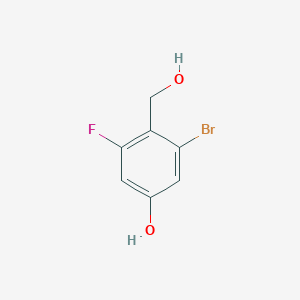
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

